

Mass Spectrometry Analysis of 4-(4-Methoxyphenyl)-1-butanol: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-1-butanol

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This technical guide provides an in-depth overview of the mass spectrometry data for **4-(4-Methoxyphenyl)-1-butanol**, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key mass spectrometric data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Compound Information

4-(4-Methoxyphenyl)-1-butanol is an aromatic alcohol with the chemical formula $C_{11}H_{16}O_2$.^[1]^[2]^[3]^[4] Its structure consists of a butanol chain attached to a methoxy-substituted benzene ring.

Molecular Weight: 180.24 g/mol ^[5]

Mass Spectrometry Data

The primary method for the mass spectrometric analysis of **4-(4-Methoxyphenyl)-1-butanol** is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Electron ionization is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fingerprint for identification.^[6]

Electron Ionization Mass Spectrum

The electron ionization mass spectrum of **4-(4-Methoxyphenyl)-1-butanol** is characterized by several key fragments. The molecular ion peak (M^+) is expected at an m/z of 180, corresponding to the molecular weight of the compound. However, in the case of alcohols, the molecular ion peak can be weak or absent.^[7] The fragmentation pattern provides valuable structural information.

Quantitative Mass Spectrometry Data

The following table summarizes the major peaks observed in the electron ionization mass spectrum of **4-(4-Methoxyphenyl)-1-butanol**, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

m/z	Relative Intensity (%)	Putative Fragment Assignment
121	100	$[C_8H_9O]^+$ (Base Peak)
180	~20	$[C_{11}H_{16}O_2]^+$ (Molecular Ion)
107	~15	$[C_7H_7O]^+$
77	~10	$[C_6H_5]^+$
91	~8	$[C_7H_7]^+$

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

A detailed experimental protocol for the analysis of **4-(4-Methoxyphenyl)-1-butanol** by GC-MS is provided below. This protocol is based on general procedures for the analysis of small organic molecules.^{[8][9][10][11]}

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data.

- **Standard Solution Preparation:** Prepare a stock solution of **4-(4-Methoxyphenyl)-1-butanol** in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
- **Working Solution Preparation:** Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.^[9]
- **Filtration:** Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890B GC System (or equivalent)
- **Mass Spectrometer:** Agilent 5977A MSD (or equivalent)
- **Injector:** Split/splitless injector
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injector Temperature:** 250 °C
- **Injection Volume:** 1 µL
- **Injection Mode:** Splitless
- **Oven Temperature Program:**
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
- **Transfer Line Temperature:** 280 °C
- **Ion Source:** Electron Ionization (EI)

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-400

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **4-(4-Methoxyphenyl)-1-butanol**.



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Caption: Workflow for GC-MS analysis of **4-(4-Methoxyphenyl)-1-butanol**.

This guide provides a foundational understanding of the mass spectrometry data and analytical procedures for **4-(4-Methoxyphenyl)-1-butanol**. Researchers can adapt these protocols to their specific instrumentation and research objectives.

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